molecular formula C6H8N2 B092225 2,6-Dimethylpyrazine CAS No. 108-50-9

2,6-Dimethylpyrazine

Cat. No. B092225
CAS RN: 108-50-9
M. Wt: 108.14 g/mol
InChI Key: HJFZAYHYIWGLNL-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazine is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The methyl groups attached to the carbon atoms at the 2 and 6 positions of the pyrazine ring influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of various dimethylpyrazine derivatives has been explored in several studies. For instance, 2,6-bis(porphyrin)-substituted pyrazines have been synthesized through biased acetal synthesis from symmetric 2,3,5,6-tetrakis(chloromethyl)pyrazine . Another study reported the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate with a unique three-dimensional lattice structure . Additionally, 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized using a Sonogashira cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylpyrazine has been determined by various spectroscopic methods. The vibrational spectra of the molecule have been recorded and assigned based on a C2v molecular geometry, and the potential energy function corresponding to the internal rotation of the methyl groups has been used to solve the Schrödinger equation for the energy levels of that motion .

Chemical Reactions Analysis

Dimethylpyrazines can participate in various chemical reactions. For example, 2,6-dimethylpyrazine can react with benzaldehyde to yield 2,6-distyrylpyrazine, which upon further reaction can lead to the formation of chelating ligands for transition metal complexes . The coordination chemistry of 2,6-diarylpyrazines with silver(I) has also been explored, demonstrating the influence of substituent patterns on the formation of discrete coordination complexes and polymeric networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylpyrazines are influenced by their molecular structure. The vibrational spectra of 2,6-dimethylpyrazine, as well as its derivatives, provide insights into the molecule's behavior in different states. For instance, the vibrational spectra of a 2,5-dimethylpyrazine adduct with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone showed characteristic Hadži's trio in the high and medium frequency region, indicating the formation of hydrogen-bonded chains . The kinetics of formation of dimethylpyrazines in a solid model system have been studied, revealing that the formation rate follows a first-order reaction model with an activation energy of 13.5 kcal/mol .

Scientific Research Applications

1. Photochemical Isomerization

  • Application Summary: 2,6-Dimethylpyrazine is used in the study of photochemical isomerization of hexatomic heterocyclic compounds . This is an important research field that can provide significant synthetic procedures .
  • Methods of Application: The study involves DFT calculations and CASSCF study on the photoisomerization of 2,6-Dimethylpyrazine . The computations were based on the Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) using the B3LYP hybrid xc functional .
  • Results or Outcomes: The study confirmed the role of benzvalene isomers in the isomerization of hexatomic heterocyclic compounds . 2,6-Dimethylpyrazine in the excited singlet states can be converted into the corresponding Dewar isomers .

2. Biodegradation

  • Application Summary: 2,6-Dimethylpyrazine is studied in the context of biodegradation . Bacteria have been isolated which are able to use various substituted pyrazines as a sole carbon and energy source .
  • Methods of Application: The study involves the use of bacteria like Agrobacterium radiobacter, Rhodocoocus erythropolis (DSM 6138), and Arthrobacter sp. (DSM 6137) which can grow with 2,5-dimethylpyrazine .
  • Results or Outcomes: These bacteria have been used to hydroxylate a number of substituted pyrazines .

3. Flavoring Additive

  • Application Summary: 2,6-Dimethylpyrazine is used in the preparation of flavors for chocolate, coffee, meat, and nuts .
  • Methods of Application: It is added to these food items during their preparation to enhance their flavor .
  • Results or Outcomes: The addition of 2,6-Dimethylpyrazine imparts a distinct flavor to these food items .

4. Fragrance Production

  • Application Summary: 2,6-Dimethylpyrazine is widely used in fragrance production due to its distinct roasted or nutty aroma . It adds depth and complexity to fragrances, enhancing their overall olfactory profile .
  • Methods of Application: This versatile compound is utilized in various fine fragrances and personal care products, including perfumes, colognes, body sprays, lotions, and soaps .
  • Results or Outcomes: The addition of 2,6-Dimethylpyrazine enhances the overall olfactory profile of the products .

5. Food Aroma

  • Application Summary: 2,6-Dimethylpyrazine is used as a flavor additive and odorant in foods such as cereals and products such as cigarettes . It occurs naturally in baked potato, black or green tea, crispbread, French fries, malt, peated malt, raw asparagus, roasted barley, roasted filberts or pecans, squid, wheat bread, wild rice (Zizania aquatica), and wort .
  • Methods of Application: It is added to these food items during their preparation to enhance their aroma .
  • Results or Outcomes: The addition of 2,6-Dimethylpyrazine imparts a distinct aroma to these food items .

6. Key Aroma Compound in Boletus edulis

  • Application Summary: 2,6-Dimethylpyrazine is a key aroma compound in Boletus edulis , a type of mushroom.
  • Methods of Application: It is naturally present in Boletus edulis and contributes to its unique aroma .
  • Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of Boletus edulis .

7. Maillard Reaction

  • Application Summary: 2,6-Dimethylpyrazine is formed during the cooking of some foods via Maillard reactions . This reaction is responsible for the flavor of browned food, contributing to the taste and aroma of various foods including cocoa, baked goods, coffee, and wines .
  • Methods of Application: The Maillard reaction occurs between reducing sugars and amino acids during the cooking process .
  • Results or Outcomes: The formation of 2,6-Dimethylpyrazine during the Maillard reaction enhances the flavor of the cooked food .

8. Aroma of Roasted Sesame

  • Application Summary: 2,6-Dimethylpyrazine is found at high concentrations in roasted sesame seed oil . It contributes to the volatile odorant profile of the oil .
  • Methods of Application: The compound is naturally present in sesame seeds and becomes more prominent upon roasting .
  • Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of roasted sesame seed oil .

9. Aroma of Fermented Cocoa Beans

  • Application Summary: 2,6-Dimethylpyrazine is found in fermented cocoa beans . It contributes to the unique aroma of the beans .
  • Methods of Application: The compound is naturally present in cocoa beans and becomes more prominent upon fermentation .
  • Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of fermented cocoa beans .

Safety And Hazards

2,6-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and harmful if swallowed . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural.” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective (0.01% pyrazine kg −1 biomass) extraction from plants or animal sources . A more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

properties

IUPAC Name

2,6-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047619
Record name 2,6-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour
Record name 2,6-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 to 155.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, very soluble (in ethanol)
Record name 2,6-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2,6-Dimethylpyrazine

CAS RN

108-50-9
Record name 2,6-Dimethylpyrazine
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Record name 2,6-Dimethylpyrazine
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Record name Pyrazine, 2,6-dimethyl-
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Record name 2,6-Dimethylpyrazine
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Record name 2,6-dimethylpyrazine
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Record name 2,6-DIMETHYLPYRAZINE
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Record name 2,6-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 - 48 °C
Record name 2,6-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,600
Citations
M Prager, W Sawka-Dobrowolska, L Sobczyk… - Chemical physics, 2007 - Elsevier
The DMP·CLA and DMP·CLA-d 2 crystals below 100K are monoclinic, space group P2 1 /c with four molecules in the unit cells. Infinite chains of hydrogen bonded counterparts are …
Number of citations: 15 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
AM Api a, D. Belsito b, D. Botelho a, M. Bruze c, GA Burton Jr. d, MA Cancellieri a, H. Chon a, ML Dagli e, W. Dekant f, C. Deodhar a, AD Fryer g, L. Jones a, K. Joshi a, M. Kumar a, A. …
A Pawlukojć, J Hetmańczyk, J Nowicka-Scheibe… - Journal of Molecular …, 2021 - Elsevier
In the present paper the structural and dynamical properties of crystalline 2,6–dimethylpyrazine - picric acid cocrystal are described. The title cocrystal crystallizes in centrosymmetric …
Number of citations: 5 www.sciencedirect.com
A Pawlukojć, L Sobczyk, M Prager, G Bator… - Journal of Molecular …, 2008 - Elsevier
The inelastic neutron scattering (INS), infrared and Raman spectra of crystalline 2,6-dimethylpyrazine (26DMP) and its complex with chloranilic acid (26DMP·CLA) were measured. …
Number of citations: 11 www.sciencedirect.com
MR KAMAL, R LEVINE - The Journal of Organic Chemistry, 1962 - ACS Publications
Sodium amide in liquid ammonia was used to effect the metalation of the side chains of 2, 6-dimethylpyrazine and 1-pyrazyl-3-dimethylaminopropane. The metallated intermediates …
Number of citations: 15 pubs.acs.org
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient for its characteristic roasted …
Number of citations: 14 www.sciencedirect.com
S Kitagawa, S Kawata, M Kondo, Y Nozaka… - Bulletin of the …, 1993 - journal.csj.jp
The new copper(I) coordination polymers, {[Cu 2 (2,6-Me 2 pz) 3 ](ClO 4 ) 2 (C 3 H 6 O) 2 } ∞ (1) and {[Cu 2 (2-Clpz) 4.5 ](ClO 4 ) 2 } ∞ (2) (2,6–Me 2 pz = 2,6-dimethylpyrazine; 2–Clpz …
Number of citations: 42 www.journal.csj.jp
K Vankudoth, N Gutta, VK Velisoju, S Mutyala… - Catalysis Science & …, 2017 - pubs.rsc.org
Vapour phase dehydrocyclization of crude glycerol in conjunction with 1,2-propanediamine (1,2-PDA) was examined over CuCr2O4 obtained by different preparation methods. A high …
Number of citations: 18 pubs.rsc.org
V Krishna, G Naresh, VV Kumar, R Sarkari… - Applied Catalysis B …, 2016 - Elsevier
The mixed oxides of CuOsingle bondCuCr 2 O 4 (Cusingle bondCrsingle bondO) with different Cu/Cr mole ratios were examined for synthesis of 2,6-dimethylpyrazine (2,6-DMP) by the …
Number of citations: 28 www.sciencedirect.com
XY Cheng, RQ Miao, YY Zhong, RB Huang… - Inorganic Chemistry …, 2017 - Elsevier
Four silver(I) coordination polymers based on 2,6-dimethylpyrazine(dmpz), {Ag 2 (dmpz)(L 1 )} n (1), {Ag 2 (dmpz)(L 2 )} n (2), {Ag 2 (dmpz)(L 3 ) 0.5 ·H 2 O} n (3) and {Ag 6 (dmpz) 6 (L 4 …
Number of citations: 12 www.sciencedirect.com

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